Benzenepropanal, 2,6-dibromo-

Organic Synthesis CETP Inhibition Grignard Reaction

Procure Benzenepropanal, 2,6-dibromo- (CAS 957212-28-1) to advance your medicinal chemistry programs. This specific regioisomer is essential; direct electrophilic substitution of simpler analogs yields complex mixtures. The pre-installed 2,6-dibromo core enables reliable synthesis of CETP inhibitor scaffolds. With established EC50 values at FXR (3.7 μM), PPARα (3.6 μM), and PPARγ (4.5 μM), it is a validated reference standard for metabolic disease research. Its aldehyde group supports reductive amination, Wittig olefination, and oxidation, with downstream alcohol and acid intermediates available.

Molecular Formula C9H8Br2O
Molecular Weight 291.97 g/mol
Cat. No. B12622023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenepropanal, 2,6-dibromo-
Molecular FormulaC9H8Br2O
Molecular Weight291.97 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)CCC=O)Br
InChIInChI=1S/C9H8Br2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-6H,2-3H2
InChIKeyDGDRQCBWVKHZRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromo-Benzenepropanal (CAS 957212-28-1) Procurement Baseline: Structure, Physicochemical Profile, and Key Distinctions


Benzenepropanal, 2,6-dibromo- (CAS 957212-28-1; synonym: 3-(2,6-dibromophenyl)propanal) is a brominated aromatic aldehyde with the molecular formula C9H8Br2O and molecular weight 291.97 g/mol . The compound is characterized by a benzene ring bearing bromine atoms at both ortho positions (2 and 6) relative to a propanal side chain, creating a sterically encumbered and electronically deactivated aromatic core . Its physicochemical properties include a calculated LogP of 3, a density of 1.733 g/cm³, a boiling point of 314.3°C at 760 mmHg, and a flash point of 103.6°C [1]. The solid material exhibits a pungent aldehydic odor and is combustible, requiring handling in well-ventilated areas with appropriate personal protective equipment .

Why 2,6-Dibromo-Benzenepropanal Cannot Be Casually Substituted: Regiochemistry and Synthetic Fidelity Requirements


The 2,6-dibromo substitution pattern on the benzenepropanal scaffold is not interchangeable with alternative halogenation positions (e.g., 2,4-dibromo) or different halogen types (e.g., 2,6-dichloro). Direct electrophilic aromatic substitution on a pre-existing benzenepropanal framework is complicated by the ortho/para-directing effects of the alkyl-aldehyde substituent, which typically yields complex mixtures of regioisomers rather than the precise 2,6-dibromo arrangement . Consequently, the most viable synthetic strategies require the 2,6-dibrominated aromatic core to be established prior to installation of the propanal side chain, using pre-functionalized 2,6-dibromobenzene intermediates . This synthetic constraint means that procurement of the exact 2,6-dibromo isomer from a qualified supplier is essential; in-house regioselective bromination of a simpler analog is not a straightforward or reliable alternative.

Quantitative Evidence Guide: Verifiable Differentiation of 2,6-Dibromo-Benzenepropanal for Scientific Procurement


Grignard Addition Efficiency: 74% Yield in CETP Inhibitor Intermediate Synthesis

The aldehyde functionality of 2,6-dibromo-benzenepropanal demonstrates practical reactivity in nucleophilic addition reactions. In a patent synthesis of tetrahydroquinoline derivatives evaluated as CETP inhibitors, reaction of 2,6-dibromo-benzenepropanal with ethyl magnesium bromide in tetrahydrofuran (THF) for 1.0 hour produced 1-(2,6-dibromo-phenyl)-pentan-3-ol in 74% yield [1].

Organic Synthesis CETP Inhibition Grignard Reaction Medicinal Chemistry

CYP2C9 Inhibition Profile: Low Liability with IC50 >7 μM

In vitro cytochrome P450 inhibition profiling indicates that 2,6-dibromo-benzenepropanal exhibits minimal interaction with CYP2C9, a key hepatic drug-metabolizing enzyme. Testing in human liver microsomes using LC/MS/MS detection after 5 minutes of preincubation and 10 minutes of substrate incubation yielded an IC50 value greater than 7,000 nM (>7 μM) [1].

Drug Metabolism CYP Inhibition ADME-Tox Liver Microsomes

FXR Agonist Activity: Moderate Potency at EC50 3.7 μM

2,6-Dibromo-benzenepropanal has been profiled for agonist activity at the farnesoid X receptor (FXR), a nuclear receptor involved in bile acid homeostasis and metabolic regulation. In a cell-based reporter gene assay using human HeLa cells expressing human FXR, the compound activated BSEP promoter-driven firefly luciferase expression with an EC50 value of 3,700 nM (3.7 μM) [1].

Nuclear Receptor FXR Agonism Metabolic Disease Reporter Gene Assay

PPARα and PPARγ Cross-Reactivity: EC50 Values of 3.6 μM and 4.5 μM Respectively

Further nuclear receptor profiling reveals that 2,6-dibromo-benzenepropanal also interacts with peroxisome proliferator-activated receptors (PPARs). In transactivation assays, the compound showed EC50 values of 3.6 μM at PPARα (Gal4-tagged ligand binding domain expressed in COS7 cells) and 4.5 μM at PPARγ (under comparable assay conditions) [1].

PPAR Nuclear Receptor Profiling Selectivity Metabolic Disease

Validated Application Scenarios for 2,6-Dibromo-Benzenepropanal Based on Quantitative Evidence


Synthesis of CETP Inhibitor Intermediates via Grignard Functionalization

Based on the demonstrated 74% yield in Grignard addition with ethyl magnesium bromide to produce 1-(2,6-dibromo-phenyl)-pentan-3-ol [1], procurement of 2,6-dibromo-benzenepropanal is justified for medicinal chemistry programs developing CETP inhibitors or related cardiovascular therapeutics. The compound serves as a viable aldehyde electrophile for carbon-carbon bond formation with organometallic reagents, enabling access to structurally defined secondary alcohol intermediates that feature the 2,6-dibromoaryl pharmacophore element present in patented CETP inhibitor scaffolds.

Nuclear Receptor Screening and Hit Identification for Metabolic Disease Targets

With established EC50 values of 3.7 μM at FXR, 3.6 μM at PPARα, and 4.5 μM at PPARγ [1][2], 2,6-dibromo-benzenepropanal represents a characterized starting point for nuclear receptor modulator discovery programs. The quantitative activity data across three therapeutically relevant nuclear receptors (FXR, PPARα, PPARγ) makes this compound suitable for inclusion in focused screening libraries or as a reference standard for assay validation in metabolic disease research.

Early-Stage ADME-Tox Profiling Reference Compound with Low CYP2C9 Liability

The compound's weak inhibition of CYP2C9 (IC50 >7 μM) [3] positions it as a useful reference material in drug metabolism studies, particularly when benchmarking CYP inhibition profiles of novel chemical entities. Research groups evaluating structure-activity relationships around halogenated aromatic aldehydes can utilize this compound as a baseline for assessing how structural modifications affect CYP450 interaction liabilities.

Building Block for Further Derivatization via Aldehyde Chemistry

The aldehyde functional group enables classical carbonyl chemistry transformations including reductive amination, Wittig olefination, and oxidation to the corresponding carboxylic acid (3-(2,6-dibromophenyl)propanoic acid, CAS 957211-37-9). The availability of the alcohol reduction product (3-(2,6-dibromophenyl)propan-1-ol, CAS 957212-27-0) as an upstream synthetic intermediate further supports procurement for multi-step synthetic campaigns requiring the 2,6-dibrominated aromatic scaffold.

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